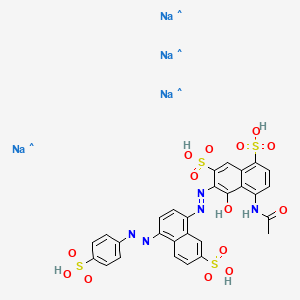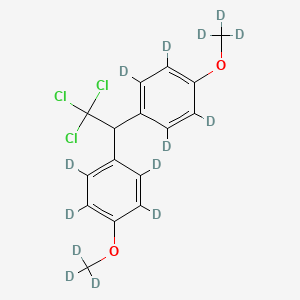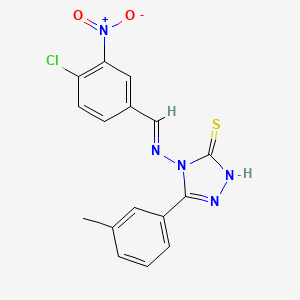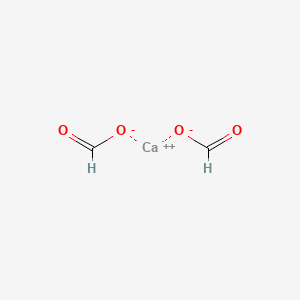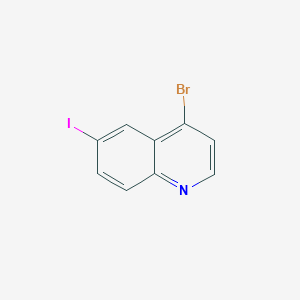
4-Bromo-6-iodoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-iodoquinoline is a halogenated heterocyclic compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 g/mol . It is a derivative of quinoline, a compound known for its wide range of applications in medicinal chemistry and organic synthesis. The presence of both bromine and iodine atoms in its structure makes it a valuable intermediate in the synthesis of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-6-iodoquinoline can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline as starting materials . The synthesis typically includes steps such as cyclization and substitution reactions under controlled conditions .
Industrial Production Methods: . The production likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-6-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines or thiols, often under basic conditions.
Cyclization Reactions: These reactions may require catalysts or specific solvents to facilitate the formation of the desired cyclic products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the halogen atoms .
Applications De Recherche Scientifique
4-Bromo-6-iodoquinoline has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Bromo-6-iodoquinoline and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
- 6-Bromo-4-iodoquinoline
- 6-Iodoquinoline
- 6-Chloroquinoline
- 4-Bromo-2-methylpyridine
- 4-Bromo-2-nitrobenzaldehyde
Uniqueness: 4-Bromo-6-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and synthetic utility. This dual halogenation allows for versatile modifications and the creation of a wide range of derivatives with potential biological and industrial applications .
Propriétés
Formule moléculaire |
C9H5BrIN |
|---|---|
Poids moléculaire |
333.95 g/mol |
Nom IUPAC |
4-bromo-6-iodoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H |
Clé InChI |
RIMFFKOKLMUJLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12057407.png)
![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)
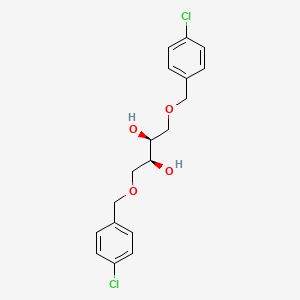



![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)
